molecular formula C11H20O3 B8382494 Hexyl levulinate CAS No. 24431-34-3

Hexyl levulinate

Cat. No.: B8382494
CAS No.: 24431-34-3
M. Wt: 200.27 g/mol
InChI Key: HBBVKEXMLPMFQQ-UHFFFAOYSA-N
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Description

Hexyl levulinate (CAS: 140898-97-1; molecular formula: C₁₁H₂₁NO₃) is a levulinate ester derived from biomass feedstocks such as levulinic acid (LA) or hydroxymethylfurfural (HMF). It is synthesized via acid-catalyzed esterification or alcoholysis reactions, with AlCl₃·6H₂O , sulfated nanosilica , and FeCl₃ being highly efficient catalysts. This compound is recognized as a promising biofuel additive due to its high energy density, low toxicity, and compatibility with diesel engines. Its production aligns with sustainable "carbon-neutral" strategies, as biomass-derived feedstocks recycle atmospheric CO₂ during growth .

Properties

CAS No.

24431-34-3

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

hexyl 4-oxopentanoate

InChI

InChI=1S/C11H20O3/c1-3-4-5-6-9-14-11(13)8-7-10(2)12/h3-9H2,1-2H3

InChI Key

HBBVKEXMLPMFQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCC(=O)C

Origin of Product

United States

Scientific Research Applications

Fuel Additive

Hexyl levulinate is recognized as a promising candidate for use in diesel fuel blends. Its properties as a fuel additive enhance the performance of diesel engines by improving combustion efficiency and reducing emissions of particulate matter and nitrogen oxides. A study demonstrated that this compound could be synthesized efficiently using AlCl₃·6H₂O as a catalyst, achieving a conversion rate of 92.5% under optimized conditions . The energy yield from the combustion of this compound was found to be significantly higher than the energy consumed during its synthesis and purification processes, indicating its feasibility as a sustainable fuel option .

Flavoring Agent and Fragrance

In addition to its applications in energy, this compound serves as a flavoring agent in the food industry due to its pleasant fruity aroma. It is also utilized in the fragrance industry for similar reasons. The compound's sensory properties make it suitable for incorporation into various consumer products, enhancing their appeal.

Plasticizer and Solvent

This compound's chemical structure allows it to function effectively as a plasticizer, improving the flexibility and durability of polymer materials. It can also serve as a solvent in various chemical reactions and formulations, facilitating the processing of materials in industrial applications.

Intermediate for Chemical Synthesis

As an intermediate, this compound plays a crucial role in synthesizing other chemicals. Its reactivity allows it to participate in further chemical transformations, making it valuable in developing new materials and compounds. Research has shown that this compound can be produced through various catalytic processes involving different metal chlorides, further expanding its utility in synthetic chemistry .

Case Study: Esterification Reaction Optimization

A significant study focused on optimizing the esterification reaction of levulinic acid with 1-hexanol using AlCl₃·6H₂O as a catalyst. The researchers explored various reaction parameters such as temperature and molar ratios to maximize yield . The findings indicated that using an acid:alcohol:catalyst ratio of 1:2:0.1 resulted in high conversion rates while simplifying product purification.

Case Study: Synthesis Using Nanosilica Catalysts

Another investigation highlighted the use of sulfated nanosilica catalysts for synthesizing this compound through non-microwave instant heating methods. This approach demonstrated high activity and recyclability of the catalyst while achieving substantial yields of this compound .

Comparative Data Table

ApplicationDescriptionKey Findings
Fuel AdditiveEnhances combustion efficiency in diesel enginesEnergy output from combustion significantly exceeds synthesis energy
Flavoring AgentUsed in food products for fruity aromaImproves sensory appeal in consumer products
PlasticizerIncreases flexibility in polymersEnhances material properties
Chemical IntermediateParticipates in further chemical transformationsValuable for developing new compounds

Chemical Reactions Analysis

Metal Chloride Catalysts

AlCl₃·6H₂O System ( ):

  • Optimal conditions : 1:2:0.1 LA:1-hexanol:catalyst molar ratio at 95°C

  • Performance :

    • 92.5% LA conversion in 8 hours

    • Water management: >90% separation into catalyst phase

    • Catalyst reuse: 7 cycles without activity loss

WCl₆ System ( ):

  • Reaction efficiency :

    • 85% yield in 30 minutes at 50°C

    • Broad alcohol compatibility (2-ethyl-1-butanol, cyclohexanol)

FeCl₃/CuCl₂ System ( ):

  • HMF conversion pathway :

    • 65% this compound yield via HMF intermediate at 160°C

    • Water content optimization: 3 equivalents required

CatalystTemp (°C)TimeYieldKey Advantage
AlCl₃·6H₂O958 h92.5%Phase-separable catalyst
WCl₆500.5 h85%Rapid reaction
FeCl₃1604 h65%HMF conversion capability

Reaction Kinetics and Thermodynamics

Detailed analysis of AlCl₃·6H₂O-catalyzed reactions ( ):

Kinetic Parameters (338-368 K range)

ParameterValue
Activation Energy (Eₐ)58.4 kJ/mol
Equilibrium Constant (K_eq)0.45-0.68 L/mol
Forward Rate Constant (k_f)0.012-0.018 L/(mol·min)

The reaction follows second-order kinetics with an alcohol:acid ratio dependency. Increased temperature from 65°C to 95°C improved conversion rates by 24% while maintaining catalyst stability.

Energy Efficiency Analysis ( )

Three main energy inputs were quantified for AlCl₃·6H₂O system:

  • Reaction heating (E₁) : 31.6 kJ per 100g LA

  • Catalyst recovery (E₂) : 36.3 kJ (water evaporation)

  • Product purification (E₃) : 52.4 kJ (hexanol distillation)

Total energy input (120.3 kJ) represents only 3% of this compound's combustion energy (4004 kJ), demonstrating process viability.

Catalyst Performance Comparison

Critical evaluation of catalytic systems:

AlCl₃·6H₂O Advantages :

  • Enables simultaneous homogeneous catalysis and heterogeneous recovery

  • Reduces purification complexity through phase separation

  • Lower environmental impact vs. H₂SO₄ (LCA data)

WCl₆ Advantages :

  • Unprecedented reaction speed (30 min vs. 8 h)

  • Tolerance to sterically hindered alcohols

FeCl₃ Limitations :

  • Requires higher temperatures (160°C)

  • Complex HMF conversion pathway increases side products

Industrial Viability Considerations

Key process optimization findings:

  • Alcohol excess (2:1 molar ratio) improves conversion by 15-20% ( )

  • Water content >3 equivalents inhibits esterification ( )

  • Catalyst load optimization critical for economic feasibility:

    • 10 mol% for AlCl₃·6H₂O ( )

    • 15 mol% for FeCl₃ ( )

This comprehensive analysis demonstrates this compound's viable production through multiple catalytic routes, with AlCl₃·6H₂O offering the best balance of efficiency and sustainability. Continued research focuses on biomass-derived alcohol sources and catalyst lifetime improvement.

Comparison with Similar Compounds

Key Observations :

  • Hexyl levulinate’s synthesis benefits from reusable catalysts like AlCl₃·6H₂O, which retains 90% activity after five cycles .
  • Ethyl levulinate, while widely studied, faces technical challenges in diesel blending due to phase separation .
  • Long-chain esters (e.g., this compound) exhibit higher boiling points and better lubricity than short-chain analogs .

Physicochemical and Fuel Properties

Property This compound Ethyl Levulinate n-Butyl Levulinate Hexyl Laurate
Boiling Point (°C) 285–290 205–210 220–225 295–300
Oxygen Content (%) 19.5 27.3 23.1 11.2
Solubility in Diesel High Low High Moderate
Primary Application Fuel additive Biodiesel blends Cold-flow improver Cosmetics

Analysis :

  • This compound’s lower oxygen content (19.5%) reduces NOₓ emissions compared to ethyl levulinate (27.3%) .
  • n-Butyl levulinate’s high solubility in diesel makes it effective for improving cold-flow properties in biodiesel .
  • Hexyl laurate, while structurally similar, is non-competitive in fuel applications due to its cosmetic use .

Environmental and Economic Considerations

  • This compound : Production from HMF reduces reliance on fossil-derived LA, lowering costs (estimated $1.50/kg) . Its "drop-in" compatibility with existing engines minimizes infrastructure upgrades .
  • Ethyl levulinate : Higher production costs ($2.00/kg) and poor scalability due to glucose-to-LA conversion inefficiencies .
  • n-Butyl levulinate: Economical for cold climates but requires additional additives for combustion optimization .

Distinctive Notes on Related Compounds

  • Hexaminolevulinate (CAS: 140898-91-5): A pharmacologically active derivative used in bladder cancer diagnostics, distinct from fuel-focused levulinate esters .
  • Hexyl acetate : Lacks energy applications but serves as a benchmark for ester synthesis methodologies .

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